molecular formula C9H10FNO4S B12067403 4-Ethanesulfonamido-3-fluorobenzoic acid

4-Ethanesulfonamido-3-fluorobenzoic acid

Cat. No.: B12067403
M. Wt: 247.25 g/mol
InChI Key: BSMSALGPIUZOAB-UHFFFAOYSA-N
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Description

4-Ethanesulfonamido-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethanesulfonamido group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethanesulfonamido-3-fluorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-3-fluorobenzoic acid.

    Sulfonation: The amino group is subsequently reacted with ethanesulfonyl chloride to form the ethanesulfonamido derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethanesulfonamido-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamido group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-Ethanesulfonamido-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethanesulfonamido-3-fluorobenzoic acid involves its interaction with specific molecular targets. The ethanesulfonamido group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Lacks the ethanesulfonamido group, making it less versatile in certain applications.

    3-Fluorobenzoic Acid: Has the fluorine atom at a different position, leading to different reactivity and properties.

    4-Amino-3-fluorobenzoic Acid: Contains an amino group instead of the ethanesulfonamido group, affecting its chemical behavior and applications.

Uniqueness

4-Ethanesulfonamido-3-fluorobenzoic acid is unique due to the presence of both the ethanesulfonamido group and the fluorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

4-(ethylsulfonylamino)-3-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

BSMSALGPIUZOAB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

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